(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to ensure higher yields and purity. This might involve the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups or the furan ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major product would be the corresponding alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methylfuran-2-yl)prop-2-en-1-one
Uniqueness
The unique combination of the 2,5-dimethoxyphenyl and 5-methylfuran-2-yl groups in (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the electronic and steric effects of the substituents, which influence the compound’s reactivity and interaction with biological targets.
Biological Activity
(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, a member of the chalcone family, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique structure, featuring a conjugated enone system and two aromatic substituents, which contribute to its potential therapeutic effects.
Chemical Structure and Properties
The molecular formula for this compound is C₁₆H₁₆O₄, with a molecular weight of 272.30 g/mol. The compound's structure is pivotal in determining its biological activity, particularly due to the presence of methoxy and furan groups that enhance lipophilicity and bioavailability compared to other similar compounds .
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆O₄ |
Molecular Weight | 272.30 g/mol |
Structural Class | Chalcone |
Anticancer Activity
Chalcones, including this compound, have been reported to exhibit significant anticancer properties. Studies indicate that chalcones can induce apoptosis in cancer cells and disrupt the cell cycle, particularly at the G0/G1 phase. For instance, research on structurally related chalcones has demonstrated their ability to inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
Case Study: Anticancer Evaluation
A study evaluated several chalcone derivatives for their cytotoxic effects against human cancer cell lines using the MTT assay. The results showed that certain derivatives had IC₅₀ values ranging from 17.4 to 39.9 μM, indicating potent anticancer activity comparable to standard chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : This compound has been shown to activate apoptotic pathways by modulating proteins involved in both intrinsic and extrinsic pathways.
- Cell Cycle Arrest : Similar chalcones have been documented to cause cell cycle arrest, preventing cancer cells from proliferating effectively .
Antioxidant and Anti-inflammatory Properties
In addition to its anticancer potential, this compound may also exhibit antioxidant and anti-inflammatory activities typical of many chalcones. These properties are crucial for mitigating oxidative stress and inflammation-related diseases.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Hydroxyflavone | Hydroxy group at position 3 | Antioxidant, anti-inflammatory |
Chalcone | Basic chalcone structure | Anticancer, antimicrobial |
4-Methoxychalcone | Methoxy group at position 4 | Anticancer, antioxidant |
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-8-16(20-11)14(17)7-5-12-10-13(18-2)6-9-15(12)19-3/h4-10H,1-3H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABYHXILLYTODR-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.